4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline scaffold. The presence of the amino group and a fluorinated phenyl ring contributes to its potential biological activity.
This compound can be synthesized through various chemical reactions involving intermediates that contain both pyrazole and quinoline moieties. It may also be derived from natural products or designed as part of drug discovery programs targeting specific biological pathways.
4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is classified as:
The synthesis of 4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. Common methods include:
For instance, starting materials such as 3-fluoroaniline and suitable carbonyl compounds can be reacted under acidic or basic conditions to facilitate the formation of the pyrazole ring. Subsequent reactions may involve cyclization with quinoline derivatives to achieve the final structure.
The compound may undergo various chemical reactions including:
For example, the amino group can be protected during certain reactions to prevent unwanted side reactions. Deprotection can then yield the desired active compound.
The mechanism of action for compounds like 4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is often related to their interaction with biological targets such as enzymes or receptors.
Preliminary studies may indicate that this compound exhibits activity against specific enzymes involved in disease pathways (e.g., kinases), potentially leading to therapeutic effects in cancer or infectious diseases.
4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one has potential applications in:
The pyrazolo[3,4-b]quinoline (PQ) scaffold represents a privileged heterocyclic system in medicinal chemistry, first synthesized in 1928 by Niementowski and colleagues through Friedländer condensation of anthranilaldehyde with 5-methyl-2-phenyl-4H-pyrazol-3-one [6]. This foundational work corrected Michaelis' earlier (1911) misinterpretation of the structure and established the tricyclic framework that continues to attract synthetic interest [6]. Over the following decades, synthetic methodologies expanded significantly, with key developments including Friedländer condensations, multicomponent reactions, and transition metal-catalyzed cyclizations [6]. The versatility of PQ synthesis is exemplified by eight distinct pathways cataloged in contemporary literature, enabling precise substitution patterns essential for pharmacological optimization [6]. Particularly relevant to our target compound, the development of partially saturated 1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-ones emerged as a significant advancement, offering enhanced conformational flexibility compared to fully aromatic analogs while retaining the core pharmacophore [6] [9]. The molecular framework of 4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS: 2127082-48-6) exemplifies this evolution, incorporating both the partially reduced quinoline moiety and strategic substituents for bioactivity [3] [5].
Table 1: Key Synthetic Pathways for Pyrazolo[3,4-b]quinolines
Pathway | Key Reactants | Bonds Formed | Applications |
---|---|---|---|
Friedländer (Path 1) | o-Aminocarbonyl compounds + pyrazolones | N9-C9a, C3a-C4 | Early synthetic approach |
Reverse Friedländer (Path 2) | o-Aminocarbonyl systems + pyrazole derivatives | C8a-N9, C4a-C4 | Alternative regioselectivity |
Aromatic amine route (Path 3) | Anilines + pyrazole aldehydes/ketones | C4-C4a, N9-C9a | Broad substituent scope |
o-Halogen acid route (Path 4) | 5-Aminopyrazoles + o-halogen aromatic acids | N9-C8a, C-C3a | 4-Halo/OH substituted PQs |
Quinoline modification (Path 5) | Quinoline derivatives + hydrazines | C9a-N1, N2-C3 | Biologically active derivatives |
The strategic incorporation of specific substituents dramatically modulates the physicochemical and pharmacological properties of pyrazoloquinoline derivatives. The 4-amino group in position 4 of the pyrazole ring serves as a crucial hydrogen bond donor/acceptor, enhancing interactions with biological targets and improving aqueous solubility [6] [9]. This substituent is evident in the target compound 4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one (Molecular Formula: C₁₆H₁₃FN₄O; MW: 296.30 g/mol), where it contributes to the compound's polarity and potential for molecular recognition [1] [5]. Simultaneously, the 1-(3-fluorophenyl) moiety introduces strategic halogenation, with the fluorine atom acting as a bioisostere that influences electronic distribution, lipophilicity, and metabolic stability without significant steric alteration [2] [7]. The calculated properties include a polar surface area of 73.28 Ų and 4 hydrogen bond donors/acceptors, parameters critically important for blood-brain barrier penetration in neurodegenerative target applications [3] [7]. The partially saturated 1,6,7,8-tetrahydroquinoline component reduces planarity compared to fully aromatic analogs, potentially enhancing selectivity for certain biological targets through conformational restriction [9].
Table 2: Molecular Properties of 4-Amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₆H₁₃FN₄O | Defines elemental composition |
Molecular Weight | 296.30 g/mol | Impacts pharmacokinetics |
Hydrogen Bond Donors | 2 (amino group) | Target interaction capability |
Hydrogen Bond Acceptors | 5 (carbonyl, pyrazole N, amino) | Solubility and target binding |
Polar Surface Area | ~73.28 Ų | Membrane permeability predictor |
SMILES | NC1=C2C(=O)CCCC2=NC2=C1C=NN2C1C=C(F)C=CC=1 | Precise structural representation |
InChIKey | REVLTGNQUSXYQH-UHFFFAOYSA-N | Unique structural identifier |
Fluorinated pyrazoloquinolinones demonstrate remarkable pharmacological versatility, with research indicating potential applications in neurodegenerative and infectious diseases. The structural motif present in 4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one shares key features with compounds investigated as kinase inhibitors, neurotransmitter receptor modulators, and antimicrobial agents [2] [6]. Specifically, the constrained tricyclic system with hydrogen bonding capabilities enables interaction with ATP-binding sites of kinases implicated in tau phosphorylation pathways in Alzheimer's disease [6]. The fluorinated aromatic ring enhances bioavailability and blood-brain barrier penetration, critical factors for central nervous system targets [2] [7]. Additionally, the electron-withdrawing fluorine atom stabilizes adjacent reactive sites against oxidative metabolism, potentially extending half-life in vivo [2]. While specific biological data for this particular compound remains limited in public literature, closely related analogs demonstrate promising activity profiles. For instance, 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine (CAS: 887571-91-7) serves as a key precursor in neuropharmacological research, suggesting potential shared biological properties [9]. The compound's structural similarity to pyrazolo[3,4-d]pyrimidinones (e.g., 5-amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, CAS: 1416345-37-3) further supports potential kinase inhibition capabilities relevant to both neurodegenerative and infectious disease pathways [8]. Current research gaps exist regarding this specific molecule's efficacy, positioning it as a compelling candidate for further investigation within these therapeutic areas.
Table 3: Structural and Pharmacological Comparison of Related Compounds
Compound Name | CAS Number | Molecular Formula | Therapeutic Area Relevance |
---|---|---|---|
4-Amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one | 2127082-48-6 | C₁₆H₁₃FN₄O | Neurodegenerative/Infectious diseases |
4-Amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one | 2096158-18-6 | C₁₇H₁₅FN₄O | Kinase inhibition (methyl enhances lipophilicity) |
5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine | 887571-91-7 | C₁₀H₁₂N₄ | Neuropharmacological precursor |
5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 1416345-37-3 | C₁₁H₈FN₅O | Kinase inhibition (structural analog) |
Table 4: Core Chemical Identifiers of 4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Identifier Type | Value |
---|---|
Systematic Name | 4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one |
CAS Registry Number | 2127082-48-6 |
Molecular Formula | C₁₆H₁₃FN₄O |
Molecular Weight | 296.30 g/mol |
SMILES Notation | NC1=C2C(=O)CCCC2=NC2=C1C=NN2C1C=C(F)C=CC=1 |
InChIKey | REVLTGNQUSXYQH-UHFFFAOYSA-N |
Catalog Numbers | BB58-4062 (ChemDiv), ACJNCZ496 (AiFChem) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: